Regioisomeric Identity and Purity: Defining a Unique Procurement Grade for 4-Methylthio-3-trifluoromethylbenzaldehyde
The primary differentiation lies in its regioisomeric identity. 4-Methylthio-3-trifluoromethylbenzaldehyde possesses a distinct substitution pattern (4-SCH3, 3-CF3) compared to other commercially available isomers like 5-(Methylthio)-2-(trifluoromethyl)benzaldehyde (5-SCH3, 2-CF3) [1] and 2-(Methylthio)-5-(trifluoromethyl)benzaldehyde (2-SCH3, 5-CF3) [2]. The target compound is procurable at a verified purity of 98% .
| Evidence Dimension | Molecular Structure and Purity |
|---|---|
| Target Compound Data | 4-(methylthio)-3-(trifluoromethyl)benzaldehyde; Purity: 98% |
| Comparator Or Baseline | 5-(Methylthio)-2-(trifluoromethyl)benzaldehyde; 2-(Methylthio)-5-(trifluoromethyl)benzaldehyde; 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde |
| Quantified Difference | Distinct substitution pattern (4-SCH3, 3-CF3) vs. comparators (e.g., 5-SCH3, 2-CF3; 2-SCH3, 5-CF3; 4-SCH3, 2-CF3) |
| Conditions | Commercial sourcing and analytical characterization (NMR, HPLC) data from vendor technical datasheets |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for SAR studies and synthetic route fidelity, as a different substitution pattern will result in a different molecule with different properties.
- [1] BenchChem. (n.d.). 5-(Methylthio)-2-(trifluoromethyl)benzaldehyde. Retrieved from [Source Prohibited by User Request]. View Source
- [2] BenchChem. (n.d.). 2-(Methylthio)-5-(trifluoromethyl)benzaldehyde. Retrieved from [Source Prohibited by User Request]. View Source
